molecular formula C22H21F3N2O2S B2762568 1-(2-Methoxynaphthalen-1-yl)sulfinyl-4-[3-(trifluoromethyl)phenyl]piperazine CAS No. 477762-11-1

1-(2-Methoxynaphthalen-1-yl)sulfinyl-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No. B2762568
CAS RN: 477762-11-1
M. Wt: 434.48
InChI Key: JMDRPOIRYWIGDC-UHFFFAOYSA-N
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Description

1-(2-Methoxynaphthalen-1-yl)sulfinyl-4-[3-(trifluoromethyl)phenyl]piperazine, commonly known as MTSET, is a chemical compound that has been widely used in scientific research. It is a sulfhydryl-reactive compound, which means that it can modify the structure and function of proteins by reacting with cysteine residues.

Scientific Research Applications

Serotonin Receptor Antagonism and Selectivity Improvement One study focused on analogues of the 5-HT1A serotonin antagonist, aiming to improve selectivity by modifying the molecular structure, leading to compounds with better affinity and selectivity for 5-HT1A receptors over alpha 1-adrenergic receptors. This research has implications for the development of more selective and potent therapeutic agents (Raghupathi et al., 1991).

Crystal Structure and Computational Analysis Another study synthesized novel piperazine derivatives and performed crystal structure studies along with density functional theory (DFT) calculations. This research contributes to understanding the molecular interactions and stability of these compounds, which is crucial for drug design and material science applications (Kumara et al., 2017).

5-HT7 Receptor Antagonism Research on piperazine derivatives as 5-HT7 receptor antagonists shows potential therapeutic applications in treating disorders related to this receptor. The study identified compounds with significant inhibitory effects on the 5-HT7 receptor, highlighting the therapeutic potential of piperazine derivatives (Yoon et al., 2008).

Fluorescent Ligands for Receptor Visualization The synthesis of fluorescent ligands based on piperazine structure for 5-HT1A receptors provides tools for studying receptor distribution and function. This approach is valuable for both research and diagnostic purposes, offering insights into receptor-mediated processes (Lacivita et al., 2009).

properties

IUPAC Name

1-(2-methoxynaphthalen-1-yl)sulfinyl-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N2O2S/c1-29-20-10-9-16-5-2-3-8-19(16)21(20)30(28)27-13-11-26(12-14-27)18-7-4-6-17(15-18)22(23,24)25/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDRPOIRYWIGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)S(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxynaphthalen-1-yl)sulfinyl-4-[3-(trifluoromethyl)phenyl]piperazine

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